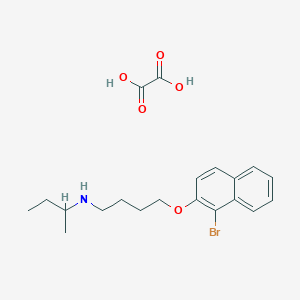
4-(1-bromonaphthalen-2-yl)oxy-N-butan-2-ylbutan-1-amine;oxalic acid
Übersicht
Beschreibung
4-(1-bromonaphthalen-2-yl)oxy-N-butan-2-ylbutan-1-amine; oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromonaphthalene moiety linked to a butylamine chain, with an oxalic acid component
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-bromonaphthalen-2-yl)oxy-N-butan-2-ylbutan-1-amine typically involves multiple steps. One common method includes the bromination of naphthalene to form 1-bromonaphthalene, followed by the formation of a boronic acid derivative. This intermediate is then coupled with a butylamine derivative through a Suzuki-Miyaura coupling reaction . The reaction conditions often involve the use of palladium catalysts and base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-bromonaphthalen-2-yl)oxy-N-butan-2-ylbutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromonaphthalene moiety to a naphthalene derivative.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .
Wissenschaftliche Forschungsanwendungen
4-(1-bromonaphthalen-2-yl)oxy-N-butan-2-ylbutan-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(1-bromonaphthalen-2-yl)oxy-N-butan-2-ylbutan-1-amine involves its interaction with specific molecular targets. The bromonaphthalene moiety can interact with aromatic residues in proteins, while the butylamine chain can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1-naphthaleneboronic acid: Similar in structure but lacks the butylamine chain.
N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine: Similar but with a benzyl group instead of a butylamine chain.
Uniqueness
The uniqueness of 4-(1-bromonaphthalen-2-yl)oxy-N-butan-2-ylbutan-1-amine lies in its combination of a bromonaphthalene moiety with a butylamine chain, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Eigenschaften
IUPAC Name |
4-(1-bromonaphthalen-2-yl)oxy-N-butan-2-ylbutan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO.C2H2O4/c1-3-14(2)20-12-6-7-13-21-17-11-10-15-8-4-5-9-16(15)18(17)19;3-1(4)2(5)6/h4-5,8-11,14,20H,3,6-7,12-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAHQHZEVYSPGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCCOC1=C(C2=CC=CC=C2C=C1)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


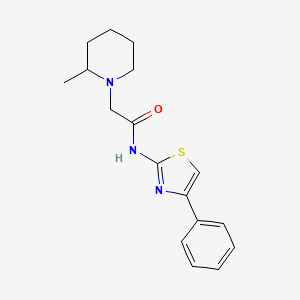
![N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B4039086.png)
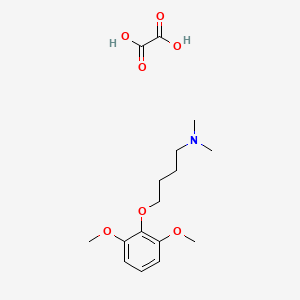

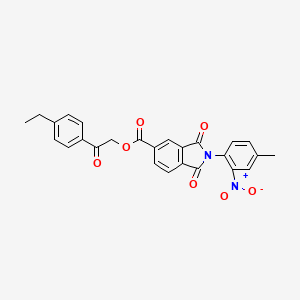
![N-[1-[(1-hydroxy-2-methylpropan-2-yl)amino]-1-oxopropan-2-yl]adamantane-1-carboxamide](/img/structure/B4039113.png)
![[2-(2-allylphenoxy)ethyl]benzylamine oxalate](/img/structure/B4039116.png)
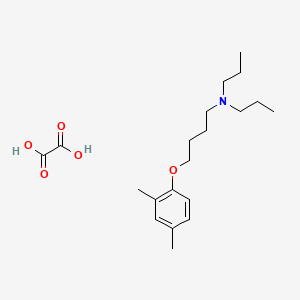
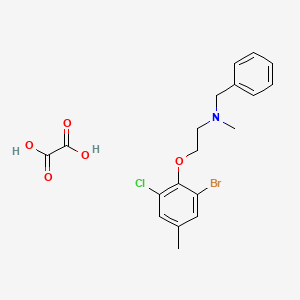
![N-[2-(2-methoxyphenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4039132.png)
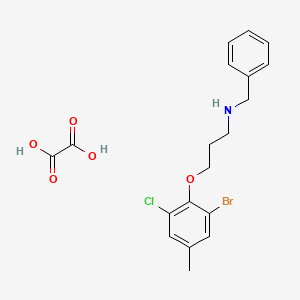
![[3-[(Z)-[3-(4-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B4039137.png)
![[4-[(Z)-[3-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B4039155.png)
![N,N-dimethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine;oxalic acid](/img/structure/B4039168.png)
